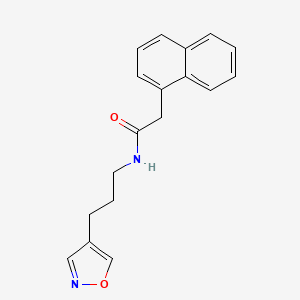
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that features an isoxazole ring and a naphthalene moiety. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The isoxazole ring is then linked to a propyl chain through a nucleophilic substitution reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group by reacting the intermediate with naphthalene-1-yl acetic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives, while reduction could produce various reduced forms of the original compound.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug development.
Industry: Possible applications in materials science or as a chemical intermediate.
作用机制
The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(3-(isoxazol-4-yl)propyl)-2-(phenyl)acetamide
- N-(3-(isoxazol-4-yl)propyl)-2-(benzyl)acetamide
Uniqueness
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both the isoxazole ring and the naphthalene moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
生物活性
N-(3-(isoxazol-4-yl)propyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H19N3O2, with a molecular weight of approximately 297.358 g/mol. The structure features an isoxazole ring, a propyl chain, and a naphthalene moiety, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound may act as agonists of the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell growth, differentiation, and survival . Activation of this pathway can lead to enhanced cellular responses in various physiological contexts.
Anticancer Activity
Several studies have explored the anticancer potential of isoxazole derivatives, including this compound. These compounds have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has demonstrated that certain isoxazole derivatives exhibit significant cytotoxic effects against human cancer cell lines like HT-29 (colon cancer) and TK-10 (kidney cancer) .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Isoxazole derivatives have been reported to possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism was attributed to the activation of apoptotic pathways and inhibition of proliferation markers such as cyclin D1.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| N-(3-(isoxazol-4-yl)propyl)-2-(1-methylindol-3-yl)acetamide | Structure | Moderate anticancer activity |
| Isoxazole Derivative A | Structure A | High anticancer potency |
属性
IUPAC Name |
2-naphthalen-1-yl-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(19-10-4-5-14-12-20-22-13-14)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,12-13H,4-5,10-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMVFHXNCITSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCC3=CON=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














